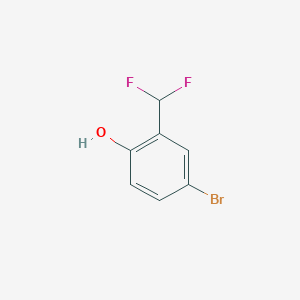

4-Bromo-2-(difluoromethyl)phenol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C7H5BrF2O |

|---|---|

Molekulargewicht |

223.01 g/mol |

IUPAC-Name |

4-bromo-2-(difluoromethyl)phenol |

InChI |

InChI=1S/C7H5BrF2O/c8-4-1-2-6(11)5(3-4)7(9)10/h1-3,7,11H |

InChI-Schlüssel |

OSHOXKTZTKJRRM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1Br)C(F)F)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4 Bromo 2 Difluoromethyl Phenol and Its Derivatives

Monomer or Precursor in the Synthesis of Functional Polymers and Specialty Chemicals

Functional polymers, which have specific chemical or physical properties, can be synthesized using monomers that contain reactive groups. 4-Bromo-2-(difluoromethyl)phenol, with its hydroxyl and bromo functionalities, can be used as a monomer or a precursor to a monomer in polymerization reactions. For example, the phenolic hydroxyl group could be used to create polyester (B1180765) or polyether chains, while the bromine atom could be used for post-polymerization modification or to initiate certain types of polymerization. The presence of the difluoromethyl group can impart unique properties to the resulting polymer, such as increased thermal stability or altered solubility.

Building Block for Advanced Materials with Tuned Properties

The development of advanced materials with precisely controlled, or "tuned," properties is a major goal of material science. ketonepharma.comcymitquimica.com The incorporation of this compound into the structure of a material can influence its electronic, optical, or surface properties. For instance, the high electronegativity of the fluorine atoms in the difluoromethyl group can alter the electron density of the aromatic ring, which could be useful in the design of materials for electronic applications. The bromine atom provides a site for further functionalization, allowing for the attachment of other groups that can fine-tune the material's properties for specific applications.

Development of Novel Heterocyclic Systems Incorporating 4 Bromo 2 Difluoromethyl Phenol Fragments

Heterocyclic compounds, which contain rings with at least one atom that is not carbon, are a cornerstone of medicinal chemistry. mdpi.com The incorporation of the 4-Bromo-2-(difluoromethyl)phenol fragment into a heterocyclic system can lead to the discovery of novel compounds with unique biological activities.

The synthesis of such heterocyclic systems can be achieved through various chemical strategies. For example, the phenolic hydroxyl group and the adjacent carbon atom of the ring can be used to construct a new ring system, a process known as cyclization. Alternatively, the bromine atom can be used as a handle to attach a pre-formed heterocyclic ring via a cross-coupling reaction. The resulting molecules, which combine the structural features of this compound with a heterocyclic scaffold, represent a promising avenue for the discovery of new therapeutic agents and other functional molecules. Research has shown the successful synthesis of various heterocyclic compounds from related bromo- and fluorophenol starting materials. sigmaaldrich.com

Applications of 4 Bromo 2 Difluoromethyl Phenol As a Strategic Synthetic Building Block

Development of Novel Heterocyclic Systems Incorporating 4-Bromo-2-(difluoromethyl)phenol Fragments

Annulation and Cyclization Reactions to Form Fused Rings

Annulation and cyclization reactions are powerful tools in organic synthesis for the construction of polycyclic and heterocyclic frameworks. This compound is a promising substrate for such transformations, primarily due to the reactivity of the carbon-bromine bond, which can participate in various ring-forming processes. While specific examples detailing the use of this compound in these reactions are not extensively documented, the methodologies developed for other bromophenols can be extrapolated to illustrate its synthetic potential.

One prominent strategy for forming fused carbocyclic rings is through palladium-catalyzed intermolecular carbocyclization of diynes with bromophenols. This approach allows for the efficient assembly of tricyclic scaffolds. The reaction mechanism typically involves the oxidative addition of the palladium catalyst to the aryl bromide, followed by a cascade of carbopalladation and reductive elimination steps.

Another powerful technique is the "cut-and-sew" reaction, a deconstructive strategy that utilizes transition-metal catalysis to activate C-C bonds in cyclic ketones. While not a direct reaction of the bromophenol itself, intermediates derived from it could potentially engage in such transformations to build fused ring systems. For instance, a cyclobutanone (B123998) tethered to an aryloxy group derived from this compound could undergo rhodium-catalyzed (4+2) cycloaddition to form complex fused enones.

Polyene cyclizations represent another class of reactions where derivatives of this compound could serve as precursors. Acid-catalyzed cyclization of terpenoid precursors attached to an aromatic ring can lead to the formation of fused polycyclic natural products. core.ac.uk The phenolic oxygen of this compound could be used to tether a polyene chain, which upon acid treatment, could initiate a cyclization cascade.

Table 1: Examples of Annulation and Cyclization Reactions for Fused Ring Synthesis

| Reactant 1 | Reactant 2 | Catalyst / Reagent | Product | Reference |

| o-Bromophenol | 1,6-Diyne | Pd(OAc)2, PPh3, K2CO3 | Tricyclic fused aromatic | (24) |

| α-Alkenyl Cyclobutanone | - | [Rh(CO)2Cl]2, PMe2Ph | Fused [4.3.0] enone | (25) |

| Geranylphenol | - | DABCO(TfOH)2, PFTB | Fused cyclic ether | (28) |

Synthesis of N-Heterocycles, O-Heterocycles, and S-Heterocycles

The functional groups present in this compound make it an ideal starting material for the synthesis of a wide array of nitrogen, oxygen, and sulfur-containing heterocycles. The bromine atom is a key feature, enabling various cross-coupling and cyclization strategies.

Synthesis of O-Heterocycles

The synthesis of benzofurans, a common scaffold in pharmacologically active compounds, can be achieved from o-bromophenols. acs.org A one-pot method involving a palladium-catalyzed enolate arylation of o-bromophenols with ketones provides a direct route to differentially substituted benzofurans. acs.org This process demonstrates broad substrate scope, and it is conceivable that this compound could be a suitable substrate for this transformation. acs.org

Another approach to benzofurans involves the addition of phenols to bromoalkynes, followed by a palladium-catalyzed intramolecular C-H functionalization. organic-chemistry.org The reaction initially forms a (Z)-2-bromovinyl phenyl ether, which then undergoes cyclization to yield the 2-substituted benzofuran. organic-chemistry.org

Synthesis of S-Heterocycles

For the synthesis of benzothiophenes, several routes starting from bromo-aromatic compounds have been developed. One such method involves the reaction of 2-bromo alkynylbenzenes with sodium sulfide (B99878) in the presence of copper iodide (CuI) and TMEDA (tetramethylethylenediamine) to yield 2-substituted benzo[b]thiophenes. While this method does not start directly from a bromophenol, the precursor could potentially be synthesized from this compound.

A more direct conceptual approach could involve the conversion of the phenolic hydroxyl group to a thiol, followed by intramolecular cyclization. Alternatively, palladium-catalyzed coupling reactions with sulfur-containing partners could be employed to construct the thiophene (B33073) ring.

Synthesis of N-Heterocycles

The synthesis of indoles and quinolines, which are core structures in many pharmaceuticals, can also be envisioned starting from this compound. For indole (B1671886) synthesis, the phenolic group could be converted to an amino group, followed by established cyclization strategies. For instance, a palladium-catalyzed C-N bond-forming reaction has been used to synthesize brominated indoles. organic-chemistry.org

Quinoline synthesis often involves the condensation of anilines with carbonyl compounds. The Friedländer synthesis, for example, reacts a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. nih.goviipseries.org An appropriately functionalized derivative of this compound could serve as a precursor in such reactions.

Table 2: Examples of Heterocycle Synthesis from Bromo-Aromatic Precursors

| Heterocycle Type | Starting Material Example | Reagents / Catalyst | Product Example | Reference |

| O-Heterocycle | o-Bromophenol, Acetone | Pd(OAc)2, rac-DTBPB, NaOtBu | 2,2-Dimethyl-2,3-dihydrobenzofuran | acs.org |

| O-Heterocycle | Phenol (B47542), 1-Bromo-1-hexyne | Pd(OAc)2, P(o-tol)3, K2CO3 | 2-Butylbenzofuran | organic-chemistry.org |

| S-Heterocycle | 2-Bromo-1-ethynylbenzene, Na2S | CuI, TMEDA | 2-Substituted Benzo[b]thiophene | (4) |

| N-Heterocycle | 2-Bromoaniline, Phenylacetylene | CuI, L-proline, K2CO3 | 2-Phenylindole | (12) |

| N-Heterocycle | 2-Amino-5-bromobenzaldehyde, Acetophenone | p-Toluenesulfonic acid | 6-Bromo-2-phenylquinoline | nih.goviipseries.org |

Computational and Theoretical Investigations on 4 Bromo 2 Difluoromethyl Phenol and Its Reactivity

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the behavior of 4-Bromo-2-(difluoromethyl)phenol at a molecular level. These methods are used to determine its electronic structure and the energies of different molecular conformations.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and stability of organic compounds. karazin.ua By applying DFT methods, such as B3LYP with a suitable basis set like 6-311+G(d,p), the optimized geometry of this compound can be calculated. karazin.uasemanticscholar.org These calculations aim to find the lowest energy arrangement of atoms in the molecule, providing data on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometric Parameters for this compound using DFT

| Parameter | Predicted Value | Description |

| C-Br Bond Length | ~1.90 Å | The distance between the carbon atom of the benzene (B151609) ring and the bromine atom. |

| C-O Bond Length | ~1.36 Å | The distance between the carbon atom of the benzene ring and the oxygen atom of the hydroxyl group. |

| C-C (aromatic) | ~1.39 - 1.41 Å | The average bond length between adjacent carbon atoms in the aromatic ring. |

| C-CF₂H Bond Length | ~1.52 Å | The distance between the carbon atom of the benzene ring and the carbon of the difluoromethyl group. |

| O-H Bond Length | ~0.96 Å | The distance between the oxygen and hydrogen atoms of the hydroxyl group. |

| C-C-O-H Dihedral Angle | ~0° or 180° | Describes the orientation of the hydroxyl group relative to the plane of the benzene ring. |

Note: The values in this table are illustrative and based on typical DFT calculations for similar substituted phenols. Actual values would be obtained from specific computational studies.

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. set-science.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. set-science.comresearchgate.net Conversely, a small gap indicates a more reactive molecule. For this compound, the electron-withdrawing nature of both the bromine and difluoromethyl groups is expected to lower the energy of the HOMO, while the LUMO energy might also be affected. Computational studies, often using DFT, can precisely calculate the energies of these orbitals and map their electron density distributions. researchgate.netnih.gov The analysis of these orbitals helps in predicting how the molecule will interact with electrophiles and nucleophiles.

Table 2: Predicted Frontier Orbital Properties of this compound

| Property | Predicted Value (eV) | Significance |

| HOMO Energy | -6.5 | Relates to the ionization potential and the ability to donate electrons. |

| LUMO Energy | -1.2 | Relates to the electron affinity and the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 5.3 | Indicates chemical reactivity and kinetic stability. A larger gap implies greater stability. |

Note: These values are hypothetical and serve to illustrate the type of data generated from HOMO-LUMO analysis. They are estimated based on trends observed for other halogenated phenols.

The bromine and difluoromethyl substituents have significant electronic effects on the phenol (B47542) ring, which in turn influence its aromaticity and reactivity.

Difluoromethyl (-CHF₂): The difluoromethyl group is a strong electron-withdrawing group primarily through a powerful negative inductive effect (-I), owing to the high electronegativity of the two fluorine atoms. It does not participate in resonance.

Hydroxyl (-OH): The hydroxyl group is a strong activating group and is ortho-, para-directing due to its ability to donate an electron pair to the ring via resonance (+R effect). pearson.com

Computational Modeling of Reaction Mechanisms

Computational modeling is an invaluable tool for studying the pathways of chemical reactions, providing insights into the energies of transition states and the factors that control selectivity.

For any proposed reaction involving this compound, computational methods can be used to map out the entire reaction coordinate. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. The transition state is the highest energy point along the reaction pathway and its structure and energy determine the activation energy and, consequently, the rate of the reaction.

Techniques such as synchronous transit-guided quasi-Newton (STQN) methods are employed to locate transition state structures. Once located, frequency calculations are performed to confirm that the structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. semanticscholar.org By calculating the energies of all species along the reaction path, a detailed energy profile can be constructed, providing a quantitative understanding of the reaction mechanism.

Many reactions can potentially yield multiple products. Computational modeling can predict the regioselectivity and stereoselectivity of such transformations by comparing the activation energies of the different possible reaction pathways. semanticscholar.org The pathway with the lowest activation energy will be the most favorable, and the corresponding product will be the major one.

In the case of electrophilic aromatic substitution on this compound, DFT calculations can be used to model the attack of an electrophile at the different available positions on the aromatic ring. By calculating the energies of the transition states for each possible attack, the preferred site of substitution can be predicted. For instance, in a nitration reaction, the model would compare the energy barriers for the formation of the different possible nitrated isomers, thus predicting the regiochemical outcome of the reaction. This predictive power is invaluable for designing efficient and selective synthetic routes.

In Silico Design and Prediction of Novel Derivatives

Virtual Screening and Computational Lead Optimization Based on Structural Motifs Derived from this compound

The structural framework of this compound serves as a valuable starting point for the in silico design of new bioactive molecules. Computational chemists utilize this scaffold in virtual screening campaigns to identify novel compounds with potentially enhanced biological activity. nih.gov Virtual screening involves the computational assessment of large libraries of chemical compounds to select a smaller subset of candidates for further experimental testing. nih.gov This process can be either ligand-based, where known active molecules are used to find similar compounds, or structure-based, which relies on the three-dimensional structure of the biological target. nih.gov

One common approach is scaffold-focused virtual screening. This method uses the core structure, or scaffold, of a known active compound, such as this compound, to search for new derivatives with different substituents but the same core. nih.gov By employing both 2D and 3D similarity searches, researchers can identify compounds that are structurally distinct from the initial query but may retain similar biological activity, a process known as scaffold hopping. nih.gov For instance, extended-connectivity fingerprints (ECFP_4) can be used to describe the chemical environment of each atom, allowing for a nuanced comparison of molecular structures. nih.gov

Once potential hits are identified through virtual screening, computational lead optimization techniques are employed to refine their properties. nih.gov This process aims to improve characteristics like potency, selectivity, and pharmacokinetic profiles. chemrxiv.org A key strategy in lead optimization is the creation of analog series, where systematic modifications are made to a lead compound to understand structure-activity relationships (SAR). nih.gov Computational models, such as Free-Wilson analysis, can predict the potency of new analogs based on the contributions of different substituents. nih.gov For example, in the optimization of biphenyl (B1667301) mannosides, which share a substituted phenol motif, the introduction of a trifluoromethyl group (similar to the difluoromethyl group in the target compound) led to the most potent analog. nih.gov This highlights how computational predictions can guide the synthesis of more effective compounds.

The following table summarizes computational methods used in virtual screening and lead optimization.

| Computational Technique | Application | Description | Relevant Findings |

| Scaffold-Focused Virtual Screening | Identification of novel active compounds. | Uses the core structure of a known active molecule to search large compound libraries. nih.gov | Identifies structurally diverse compounds with potential for similar biological activity (scaffold hopping). nih.gov |

| 2D/3D Similarity Searching | Compound comparison and selection. | Calculates similarity based on molecular fingerprints (e.g., ECFP_4) and 3D shape. nih.gov | Can prioritize compounds for experimental testing based on structural similarity to a query molecule. nih.gov |

| Free-Wilson Analysis | Potency prediction of new analogs. | Predicts the activity of a new compound by summing the contributions of its substituents based on a set of known analogs. nih.gov | Guides the design of more potent compounds by identifying favorable substitutions. nih.gov |

| Pharmacophore Modeling | Identifying essential structural features for biological activity. | Creates a model of the steric and electronic features necessary for a molecule to interact with a specific biological target. researchgate.netmdpi.com | Can be used to screen libraries for compounds that match the pharmacophore and are likely to be active. researchgate.netmdpi.com |

Structure-Reactivity Relationship Studies via Computational Approaches

Computational chemistry provides powerful tools for elucidating the relationship between the molecular structure of this compound and its chemical reactivity. nih.gov Density Functional Theory (DFT) is a widely used method to investigate the electronic properties and predict the reactivity of molecules. researchgate.netmdpi.com

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for predicting chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net For instance, studies on similar Schiff bases have shown that a lower energy gap correlates with increased reactivity. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) is another computational approach that can provide insights into the nature of chemical bonds and intermolecular interactions within a molecule. researchgate.net By analyzing the electron density, QTAIM can characterize the strength and nature of bonds, which is crucial for understanding reactivity. researchgate.net

Computational methods can also predict various reactivity descriptors, as shown in the table below. These descriptors help in understanding how a molecule will behave in a chemical reaction.

| Descriptor | Significance | Computational Finding for Related Phenols |

| HOMO Energy | Relates to the electron-donating ability of a molecule. | The distribution of the HOMO can indicate the most likely sites for electrophilic attack. researchgate.net |

| LUMO Energy | Relates to the electron-accepting ability of a molecule. | The LUMO distribution highlights potential sites for nucleophilic attack. |

| HOMO-LUMO Gap | An indicator of chemical reactivity and stability. | Smaller energy gaps are associated with higher reactivity. researchgate.netresearchgate.net |

| Electrophilicity Index | Measures the ability of a molecule to accept electrons. | Higher values indicate greater electrophilicity and biological activity in some chromone (B188151) derivatives. researchgate.net |

| Bond Dissociation Energy (BDE) | The energy required to break a specific bond homolytically. | Lower BDE for the O-H bond in phenols suggests higher antioxidant activity. nih.gov |

These computational studies are instrumental in designing novel derivatives of this compound with tailored reactivity for specific applications. For example, by modifying substituents on the phenyl ring, it is possible to tune the HOMO-LUMO gap and, consequently, the molecule's reactivity. nih.gov

Molecular Dynamics Simulations and Intermolecular Interactions

Solvent Effects on the Reactivity of this compound

The chemical reactivity of this compound can be significantly influenced by the solvent in which a reaction is carried out. Molecular dynamics (MD) simulations are a powerful computational tool for studying these solvent effects at an atomic level. nih.govyoutube.com MD simulations model the movement of atoms and molecules over time, providing insights into how solvent molecules interact with the solute and affect its conformational dynamics and reaction pathways. youtube.com

Experimental studies on similar compounds, such as 4-bromo-2,6-dimethyl phenol, have shown that the electronic absorption spectra, which are related to reactivity, are sensitive to the polarity of the solvent. materialsciencejournal.org In polar solvents like ethanol (B145695) and methanol, shifts in the electronic transitions are observed, indicating interactions between the solvent and the phenol. materialsciencejournal.org Computational studies can complement these findings by providing a detailed picture of the solvation shell around the molecule.

For this compound, the key interactions with solvent molecules would involve the hydroxyl (-OH) group, the difluoromethyl (-CF2H) group, and the bromine atom.

Hydrogen Bonding: In protic solvents (e.g., water, ethanol), the hydroxyl group can act as both a hydrogen bond donor and acceptor. The difluoromethyl group, being a lipophilic hydrogen-bond donor, can also participate in these interactions. sci-hub.se These hydrogen bonds can stabilize or destabilize transition states, thereby affecting reaction rates.

Dipole-Dipole Interactions: Polar aprotic solvents (e.g., DMSO, acetone) will primarily interact with the polar groups of the molecule through dipole-dipole forces.

Dispersion Forces: Nonpolar solvents (e.g., hexane) will interact mainly through weaker van der Waals or dispersion forces.

The following table outlines potential solvent effects on the reactivity of this compound, extrapolated from studies on related phenolic compounds.

| Solvent Type | Primary Interaction | Potential Effect on Reactivity |

| Polar Protic (e.g., Ethanol, Water) | Hydrogen Bonding | Can stabilize charged intermediates and transition states, potentially increasing the rate of reactions involving ionic species. Can also affect the acidity of the phenolic proton. |

| Polar Aprotic (e.g., DMSO, DMF) | Dipole-Dipole Interactions | Can solvate the molecule and influence its conformational equilibrium, which in turn affects the accessibility of reactive sites. |

| Nonpolar (e.g., Toluene, Hexane) | Dispersion Forces | Generally have a smaller effect on reactivity compared to polar solvents, but can influence reactions that proceed through radical mechanisms. |

MD simulations can quantify the energetic contributions of these interactions and help predict how the reactivity of this compound will change in different chemical environments.

Hydrogen Bonding Networks and Crystal Packing Analysis in Derivatives

The solid-state structure of derivatives of this compound is governed by a complex interplay of intermolecular interactions, with hydrogen bonding and crystal packing being of paramount importance. nih.gov X-ray crystallography provides experimental data on the precise arrangement of molecules in a crystal lattice, while computational techniques like Hirshfeld surface analysis can be used to visualize and quantify the intermolecular contacts. nih.govresearchgate.net

In derivatives of this compound, the hydroxyl group is a primary site for hydrogen bonding. In many phenol-containing crystal structures, an intramolecular O-H···N hydrogen bond is a common feature, which stabilizes the molecular conformation. nih.govresearchgate.net Intermolecular hydrogen bonds, such as C-H···O interactions, are also frequently observed, linking molecules into chains or more complex networks. nih.gov

The presence of the bromine and difluoromethyl groups introduces other potential interactions:

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis bases.

Crystal packing analysis reveals how these interactions guide the assembly of molecules into a three-dimensional structure. For example, in related trifluoroacetophenone derivatives, molecules are often arranged in sheets stabilized by a network of C-H···F, C-H···O, F···F, and F···O contacts. researchgate.net The dihedral angle between the phenyl rings in related Schiff base derivatives is another important parameter that influences the molecular packing. nih.gov

The table below details the types of intermolecular interactions that are likely to be important in the crystal structures of this compound derivatives.

| Interaction Type | Atoms Involved | Role in Crystal Structure | Reference Finding in Related Structures |

| Intramolecular Hydrogen Bond | O-H···N (in imine derivatives) | Stabilizes the molecular conformation, often forming an S(6) ring motif. nih.gov | A common and stabilizing feature in related imine-phenol compounds. nih.gov |

| Intermolecular Hydrogen Bond | C-H···O | Links molecules into polymeric chains or networks. nih.gov | Observed to form chains extending along a crystallographic axis. nih.gov |

| Halogen Interactions | Br···Cl, Br···F | Contribute to the supramolecular architecture. | Intermolecular Br···Cl interactions have been observed in similar structures. researchgate.net |

| Fluorine Contacts | C-H···F, F···F | Play a significant role in stabilizing the crystal packing, often forming molecular sheets. researchgate.net | Observed in various substituted trifluoroacetophenone structures. researchgate.net |

Understanding these hydrogen bonding networks and packing motifs is crucial for crystal engineering, where the goal is to design materials with specific physical properties by controlling their crystal structure.

Future Horizons: Charting the Course for this compound in Advanced Chemical Synthesis

The synthetically versatile compound, this compound, is poised at the forefront of emerging research, with its unique structural motifs offering a gateway to novel chemical transformations and applications. The presence of a bromine atom, a difluoromethyl group, and a phenolic hydroxyl group on a single aromatic ring provides multiple reactive sites, making it a valuable building block in medicinal chemistry and materials science. nbinno.com This article explores the future perspectives and burgeoning research directions for this compound, focusing on untapped reaction pathways, integration into modern synthesis platforms, advanced catalytic functionalization, the design of next-generation molecules, and the crucial link between laboratory-scale discovery and industrial application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.